OAT3 Preferential Inhibition over OAT1
2',5'-Dimethoxyflavone demonstrates greater selectivity for OAT3 inhibition relative to OAT1 compared to its partially demethylated analog. In a head-to-head comparison, 2',5'-dimethoxyflavone exhibited an IC50 of 12.1 μM for OAT3 inhibition versus 32.9 μM for OAT1 inhibition, yielding an OAT1/OAT3 selectivity ratio of approximately 2.7 [1]. In contrast, 2'-methoxy-5'-hydroxyflavone showed a markedly different profile with IC50 values of 26.9 μM for OAT1 and 27.3 μM for OAT3, resulting in a near 1:1 selectivity ratio [1].
| Evidence Dimension | OAT1 vs OAT3 inhibition selectivity |
|---|---|
| Target Compound Data | OAT1 IC50 = 32.9 μM; OAT3 IC50 = 12.1 μM; OAT1/OAT3 ratio = 2.7 |
| Comparator Or Baseline | 2'-Methoxy-5'-hydroxyflavone: OAT1 IC50 = 26.9 μM; OAT3 IC50 = 27.3 μM; OAT1/OAT3 ratio ≈ 1.0 |
| Quantified Difference | 2.7-fold difference in selectivity ratio favoring OAT3 for target compound |
| Conditions | 6-Carboxyfluorescein uptake assay using HEK293 cells stably expressing human OAT1 or OAT3 |
Why This Matters
For studies requiring selective modulation of renal organic anion transport, 2',5'-dimethoxyflavone offers a superior OAT3-preferring tool compared to the non-selective 2'-methoxy-5'-hydroxyflavone, enabling cleaner experimental interpretation.
- [1] Wang, L., et al. Inhibition of organic anion transporters by polymethoxyflavones. Scientific Reports, 2019, 9, Article 9278. Table 2: IC50 values for OAT1 and OAT3 inhibition. View Source
